molecular formula C12H8N2O3S B8111362 3-(2-Methylthiazol-4-yl)benzo[d]isoxazole-5-carboxylic acid

3-(2-Methylthiazol-4-yl)benzo[d]isoxazole-5-carboxylic acid

Cat. No.: B8111362
M. Wt: 260.27 g/mol
InChI Key: UZNZUVPLIILQKM-UHFFFAOYSA-N
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Description

3-(2-Methylthiazol-4-yl)benzo[d]isoxazole-5-carboxylic acid is a complex organic compound that features a thiazole ring fused to a benzo[d]isoxazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methylthiazol-4-yl)benzo[d]isoxazole-5-carboxylic acid typically involves multiple steps, starting with the construction of the thiazole ring followed by the formation of the benzo[d]isoxazole moiety. Common synthetic routes include:

  • Condensation Reactions: These reactions often involve the condensation of appropriate precursors, such as 2-aminothiazole and isocyanates, under controlled conditions.

  • Cyclization Reactions: Cyclization steps are crucial to forming the fused ring system. Cyclization can be achieved using strong acids or bases, depending on the specific substrates used.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Methylthiazol-4-yl)benzo[d]isoxazole-5-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.

  • Reduction: Reduction reactions may involve reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution Reactions: Substitution reactions can be carried out using nucleophiles or electrophiles, depending on the functional groups present.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substitution: Nucleophiles such as ammonia or halides, and electrophiles like alkyl halides.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and alcohols.

  • Reduction Products: Alcohols, amines, and alkanes.

  • Substitution Products: Amides, esters, and ethers.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(2-Methylthiazol-4-yl)benzo[d]isoxazole-5-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

  • Thiazole Derivatives: Other thiazole-based compounds with similar structures and applications.

  • Isoxazole Derivatives: Compounds featuring the isoxazole ring system.

  • Fused Ring Systems: Other fused ring systems that share structural similarities.

Uniqueness: 3-(2-Methylthiazol-4-yl)benzo[d]isoxazole-5-carboxylic acid stands out due to its unique combination of functional groups and structural features, which contribute to its diverse applications and potential benefits in various fields.

Properties

IUPAC Name

3-(2-methyl-1,3-thiazol-4-yl)-1,2-benzoxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O3S/c1-6-13-9(5-18-6)11-8-4-7(12(15)16)2-3-10(8)17-14-11/h2-5H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNZUVPLIILQKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=NOC3=C2C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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